1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system .
Synthesis Analysis
The synthesis of this compound involves a series of transformations including the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused to a pyrimidine ring . The molecular weight of this compound is 135.1267 .Chemical Reactions Analysis
This compound has been synthesized as a novel CDK2 targeting compound . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been widely investigated due to their diverse biological activities. These compounds have shown promise in areas such as anticancer, anti-inflammatory, analgesic, and antimicrobial applications. For instance, a series of 3,5-diphenyl-1H-pyrazole derivatives exhibited platelet antiaggregating activity comparable to acetylsalicylic acid, along with moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in vivo (Bondavalli et al., 1992).
- Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclics, which demonstrated insecticidal and antibacterial potential. These compounds were evaluated against selected microorganisms, showing significant activity (Deohate & Palaspagar, 2020).
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been synthesized and tested for their anticancer activity. Some compounds showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Synthesis Techniques and Characterization
- Novel synthesis techniques, such as microwave irradiative cyclocondensation and ultrasound irradiation, have been employed to efficiently synthesize pyrazolo[1,5-a]pyrimidine derivatives. These methods offer advantages in terms of reaction speed and product yield, contributing to the exploration of these compounds' biological activities (Kaping, Helissey, & Vishwakarma, 2020).
Antimicrobial and Anticancer Applications
- The antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied. For example, novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, indicating their therapeutic potential (Rahmouni et al., 2016).
Future Directions
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-8-9-17(14(2)10-13)24-19-16(11-22-24)18(20-12-21-19)23-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXVUYONRSOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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